URMC-099

描述

URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, this compound has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, this compound demonstrates anti-inflammatory and neuroprotective effects.

This compound is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, this compound treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.

作用机制

- URMC-099 primarily targets two kinases: mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2) .

- MLK3 plays a critical role in regulating innate immune responses associated with neuroinflammation .

- LRRK2 is implicated in Parkinson’s disease and HIV-1 associated neurocognitive disorders (HAND) .

- This compound facilitates amyloid-beta (Aβ) clearance and degradation in murine microglia .

- In an Alzheimer’s disease (AD) mouse model, this compound restores synaptic integrity and hippocampal neurogenesis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化分析

Biochemical Properties

URMC-099 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with mitogen-activated protein kinase 3/4 (MAPK3/4), where it inhibits their activation. This inhibition leads to a reduction in amyloidosis and neuroinflammation. Additionally, this compound interacts with microglial nitric oxide synthase-2 and arginase-1, which are co-localized with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. These interactions facilitate the clearance and degradation of amyloid-beta, thereby reducing its pathological effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In microglial cells, this compound promotes endolysosomal protein trafficking, which enhances the uptake and degradation of amyloid-beta. This compound also reduces pro-inflammatory activities in microglia, thereby mitigating neuroinflammation. Furthermore, this compound has been shown to restore synaptic integrity and facilitate hippocampal neurogenesis in Alzheimer’s disease models. These effects on cell signaling pathways, gene expression, and cellular metabolism highlight the potential of this compound in modulating cellular functions and improving neuronal health .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to and inhibits the activity of MAPK3/4, leading to a decrease in amyloidosis and neuroinflammation. This compound also promotes the trafficking of proteins within the endolysosomal pathway, enhancing the clearance of amyloid-beta. Additionally, this compound modulates the expression of genes involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects. These molecular interactions and changes in gene expression underscore the multifaceted mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods, with sustained inhibition of MAPK3/4 and continued reduction in amyloidosis and neuroinflammation. Long-term studies in in vitro and in vivo models have demonstrated that this compound can maintain its therapeutic effects, including the restoration of synaptic integrity and hippocampal neurogenesis, over several weeks of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Alzheimer’s disease models, a dosage of 10 mg/kg administered intraperitoneally has been shown to be effective in reducing amyloidosis and neuroinflammation. Higher doses may lead to increased therapeutic effects, but they also carry the risk of potential toxic or adverse effects. It is crucial to determine the optimal dosage that maximizes the therapeutic benefits of this compound while minimizing any harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to amyloid-beta clearance and neuroinflammation. This compound interacts with enzymes such as MAPK3/4 and nitric oxide synthase-2, modulating their activity and influencing metabolic flux. This compound also affects the levels of metabolites involved in neuroinflammation and synaptic integrity, further contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its localization to specific cellular compartments. This compound’s ability to promote endolysosomal protein trafficking enhances its accumulation in lysosomes, where it exerts its effects on amyloid-beta clearance and degradation. These transport and distribution mechanisms are crucial for the compound’s therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. This compound is primarily localized to lysosomes, where it interacts with lysosomal-associated membrane protein 1 (Lamp1) and amyloid-beta. The targeting signals and post-translational modifications that direct this compound to lysosomes are critical for its role in promoting amyloid-beta clearance and reducing neuroinflammation. Understanding the subcellular localization of this compound provides insights into its mechanism of action and therapeutic potential .

生物活性

URMC-099 is a small-molecule inhibitor targeting mixed-lineage kinases (MLKs), particularly MLK3, and has shown significant neuroprotective and anti-inflammatory properties in various preclinical models. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuroinflammation, and potential therapeutic applications.

This compound functions primarily as an inhibitor of MLK3, which plays a critical role in inflammatory responses within the central nervous system (CNS). By inhibiting MLK3, this compound reduces the activation of microglia—immune cells in the brain that, when overactive, contribute to neuroinflammation and neurodegeneration.

Key Mechanisms:

- Inhibition of Inflammatory Cytokine Production : this compound has been shown to decrease the production of pro-inflammatory cytokines in microglia exposed to inflammatory stimuli such as HIV-1 Tat proteins .

- Protection of Neuronal Architecture : In animal models, this compound preserves synaptic structures and neuronal integrity by preventing microglial phagocytosis of neuronal elements .

- Neuroprotection in Disease Models : It has demonstrated efficacy in models of multiple sclerosis (MS) and HIV-associated neurocognitive disorders (HAND), where it mitigates synaptic loss and cognitive deficits .

Preclinical Studies

-

Multiple Sclerosis Model :

- In a study using experimental autoimmune encephalomyelitis (EAE) mice, this compound treatment significantly prevented loss of hippocampal synapses and improved cognitive function as measured by contextual fear conditioning tasks. The treatment initiated after the onset of motor symptoms showed promising results compared to a narrow-spectrum MLK3 inhibitor that failed to provide similar protection .

- HIV-Associated Neurocognitive Disorders :

- Orthopedic Surgery-Induced Neuroinflammation :

Data Tables

The following table summarizes the effects of this compound across different studies:

Case Study 1: Neuroprotection in MS

In a controlled experiment with EAE mice, administration of this compound at 10 mg/kg twice daily resulted in marked improvements in hippocampal synaptic integrity compared to vehicle-treated controls. Behavioral assessments indicated enhanced learning and memory capabilities post-treatment.

Case Study 2: Cognitive Outcomes Post-Surgery

In a pilot study involving mice undergoing orthopedic procedures, preoperative treatment with this compound effectively mitigated cognitive decline associated with microglial activation. Mice treated with this compound exhibited normal performance on memory tasks compared to untreated controls who displayed significant deficits.

科学研究应用

Key Applications

-

Postoperative Neurocognitive Disorders (PND)

- Background : PND encompasses postoperative delirium and cognitive dysfunction, particularly prevalent in elderly patients following surgeries like hip replacements.

- Study Findings : Research indicates that URMC-099 prophylaxis can prevent surgery-induced neuroinflammation and cognitive impairment. In a study involving mice subjected to orthopedic surgery, this compound treatment significantly reduced microgliosis and preserved cognitive function without affecting fracture healing .

- Mechanism : The compound inhibits inflammatory responses by preventing the activation of microglia and maintaining blood-brain barrier integrity .

-

Multiple Sclerosis (MS)

- Background : MS is characterized by neurodegeneration associated with inflammatory processes driven by activated microglia.

- Study Findings : In models of experimental autoimmune encephalomyelitis (EAE), this compound effectively prevented the loss of synaptic structures in the hippocampus and improved cognitive performance. The broad-spectrum inhibition of multiple kinases was found to be more effective than selective inhibition .

- Mechanism : this compound mitigates synaptic damage by shifting microglial activation towards a less inflammatory phenotype and protecting neuronal architecture .

-

HIV-Associated Neurocognitive Disorders (HAND)

- Background : HAND is a common complication in HIV-infected individuals, characterized by cognitive deficits due to neuroinflammation.

- Study Findings : this compound has shown promise in reducing inflammatory cytokine production in microglia exposed to HIV-1 Tat protein, thereby protecting neuronal structures from damage .

- Mechanism : The compound alters the morphological response of microglia to HIV exposure, suggesting its potential as an adjunctive therapy for HAND .

Data Tables

Case Study 1: Orthopedic Surgery-Induced Cognitive Dysfunction

In a controlled study involving aged mice undergoing orthopedic surgery, this compound was administered before and after the procedure. Results indicated a marked reduction in cognitive deficits associated with surgery-induced inflammation, demonstrating the compound's protective effects on brain function post-surgery.

Case Study 2: Neuroprotection in Multiple Sclerosis

In EAE mouse models mimicking MS pathology, treatment with this compound led to significant preservation of synaptic integrity and improvement in learning tasks. This highlights its potential as a neuroprotective agent in chronic neuroinflammatory conditions.

常见问题

Basic Research Questions

Q. What is the primary mechanism by which URMC-099 exerts neuroprotective effects in neuroinflammatory models?

this compound inhibits mixed-lineage kinases (MLKs), particularly MLK3 (IC50 = 14 nM), which modulates the JNK signaling pathway. This inhibition reduces pro-inflammatory microglial activation and preserves synaptic integrity in models like experimental autoimmune encephalomyelitis (EAE). For example, this compound treatment in EAE mice preserved hippocampal PSD95-positive synapses and reduced neuronal apoptosis by suppressing JUN phosphorylation .

Q. Which experimental models have demonstrated this compound's efficacy in neurodegenerative diseases?

Key models include:

- EAE mice : Post-symptom treatment preserved hippocampal synapses and reduced motor deficits .

- APP/PS1 mice (Alzheimer’s disease) : Reduced Aβ load by 50–66% in the hippocampus and cortex via modulation of Aβ transporters (e.g., LRP1 and RAGE) .

- HIV-associated neuroinflammation : Enhanced antiretroviral drug retention in immune cells through autophagy modulation .

Q. How does this compound compare to selective MLK3 inhibitors like CLFB1134 in neuroprotection?

this compound's broad kinase inhibition confers superior neuroprotection. In NGF-deprived neuronal cultures, this compound (300 nM) maintained neurite integrity and reduced apoptosis, whereas CLFB1134 failed to prevent damage. Similarly, in EAE, this compound preserved excitatory synapses, while CLFB1134 did not .

Advanced Research Questions

Q. What experimental design considerations are critical when analyzing this compound's synergistic effects with other inhibitors?

Synergy studies, such as those with AZD6482 (PI3Kβ inhibitor), require rigorous dose-response matrices and combination index (CI) calculations. For example, this compound (1–5 μM) combined with AZD6482 (6–30 μM) showed CI values <1 (indicating synergy), with maximal efficacy at 30 μM AZD6482 + 5 μM this compound (CI = 0.55 ± 0.15) .

Q. How do contradictory findings on this compound's impact on microglial activation inform its therapeutic potential?

In EAE, this compound reduced pro-inflammatory microglial markers (e.g., CD68) but did not restore resting morphology . Conversely, in perioperative neurocognitive disorder models, this compound did not suppress acute microgliosis but improved cognitive outcomes, suggesting context-dependent mechanisms . These discrepancies highlight the need for disease-specific pathway analyses.

Q. What statistical methods are recommended for analyzing this compound's in vivo effects?

Studies typically use one-way ANOVA with Sidak post hoc tests for hypothesis-driven comparisons (e.g., vehicle vs. treated EAE cohorts). Non-normal data may require non-parametric tests. Prism and Excel are standard tools for dose-response curves and CI calculations .

Q. How does this compound enhance antiretroviral drug delivery in HIV research?

this compound promotes autophagy-lysosomal fusion, increasing nanoformulated atazanavir retention in immune cells. This was validated via colocalization assays (e.g., CF633-ATV/LC3B) and Western blotting, showing a 2–3 fold increase in drug efficacy .

Q. What evidence supports this compound's role in Aβ clearance in Alzheimer’s disease?

In APP/PS1 mice, this compound reduced cortical Aβ40 and Aβ42 by 30–56% via upregulation of RAGE (efflux transporter) and downregulation of LRP1 (influx transporter). Microglial morphological changes further suggested anti-inflammatory effects .

Q. How does this compound influence vascular smooth muscle cell (VSMC) migration in atherosclerosis?

this compound (10 μM) reduced VSMC migration by 40% in Boyden chamber assays, linked to suppression of EGR1 and CCL2—key regulators of cell motility. This aligns with pathway enrichment analyses connecting MLK3/JNK signaling to atherosclerosis .

Q. What preclinical safety data exist for this compound?

this compound showed no adverse effects on blood-brain barrier integrity or systemic inflammation in EAE and NAFLD models. Dosing regimens (e.g., 10–30 mg/kg orally) were well-tolerated, with no reported toxicity in rodents .

Q. Methodological Recommendations

- Dosing : Optimize based on target engagement (e.g., 300 nM in vitro for neuronal cultures; 10–30 mg/kg in vivo) .

- Behavioral Testing : Use sex-balanced cohorts to account for estrous cycle variability in synaptic density .

- Data Interpretation : Contextualize microglial activation data with complementary markers (e.g., Iba1 for morphology, CD68 for phagocytosis) .

属性

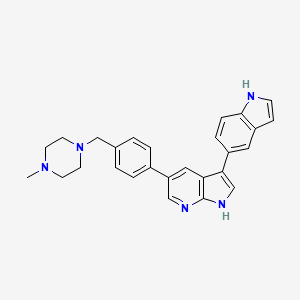

IUPAC Name |

3-(1H-indol-5-yl)-5-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N5/c1-31-10-12-32(13-11-31)18-19-2-4-20(5-3-19)23-15-24-25(17-30-27(24)29-16-23)21-6-7-26-22(14-21)8-9-28-26/h2-9,14-17,28H,10-13,18H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKIWEILHCXECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(NC=C4C5=CC6=C(C=C5)NC=C6)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。